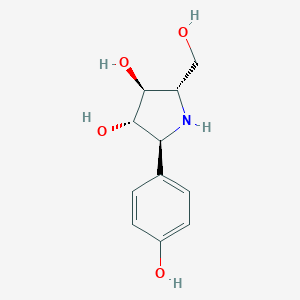![molecular formula C14H10Cl2O2 B071570 4-[(2,6-二氯苄基)氧基]苯甲醛 CAS No. 166049-76-9](/img/structure/B71570.png)
4-[(2,6-二氯苄基)氧基]苯甲醛
描述
Synthesis Analysis
The synthesis of derivatives similar to “4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde” involves the regioselective protection of hydroxyl groups in benzaldehydes and subsequent functionalization. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with different protecting groups, including 2,6-dichlorobenzyl, highlights the synthetic approach towards such compounds, achieving yields ranging between 67-75% (Plourde & Spaetzel, 2002).
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is characterized by the presence of a benzaldehyde moiety linked to various substituents that influence the compound's physical and chemical properties. Studies involving X-ray crystallography and spectroscopic methods like IR, 1H NMR, and 13C NMR are commonly employed to elucidate the structures of these compounds, providing insights into their geometric and electronic configurations (Li-zeng et al., 2014).
Chemical Reactions and Properties
Benzaldehyde derivatives engage in a variety of chemical reactions, reflecting their rich chemical reactivity. These reactions include the Diels–Alder reaction, which is a cornerstone of synthetic organic chemistry for constructing cyclic compounds. The reactivity can be significantly influenced by substituents on the benzaldehyde ring, where electron-donating or withdrawing groups can affect the course of the reaction (Khatri & Samant, 2015).
Physical Properties Analysis
The physical properties of “4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde” and similar compounds can be deduced from their molecular structure. Factors like crystallinity, melting points, solubility, and molecular interactions within the crystal lattice are crucial. These properties are often studied using techniques such as X-ray crystallography and thermal analysis to understand the stability and solubility of the compounds (Hu, 2006).
Chemical Properties Analysis
The chemical properties of benzaldehyde derivatives like “4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde” are influenced by the functional groups attached to the benzaldehyde core. The presence of electron-withdrawing or donating groups can affect the compound's reactivity towards nucleophilic and electrophilic agents, its acid-base behavior, and its participation in specific chemical reactions. These properties are critical in determining the compound's suitability for various chemical transformations and applications (Sarma, Efremenko, & Neumann, 2015).
科学研究应用
化学合成和催化
4-[(2,6-二氯苄基)氧基]苯甲醛等化合物的一个重要应用领域是在化学合成中,它们用作中间体或反应物。一项研究重点介绍了利用 2,6-二氯苄基等基团对 3,4-二羟基苯甲醛的 4-羟基进行区域选择性保护,以实现 67-75% 的收率 (Plourde & Spaetzel,2002)。这表明此类化合物有可能用于精确的化学改性。
氧化过程
类似于 4-[(2,6-二氯苄基)氧基]苯甲醛的化合物已在氧化过程的背景下进行了探索。例如,苯甲醇氧化为苯甲醛是各个行业中的一项关键反应。研究已经开发出提高这种转化效率的催化剂,利用环境友好的氧化剂分子氧 (Sharma、Soni 和 Dalai,2012)。此类研究强调了这些化合物在促进绿色化学方法中的作用。
催化材料
催化材料的开发是另一条研究途径。负载钯的硼掺杂空心碳球已显示出作为醇类无溶剂好氧氧化催化剂的潜力,包括苯甲醇转化为苯甲醛 (Ravat、Nongwe 和 Coville,2012)。这表明 4-[(2,6-二氯苄基)氧基]苯甲醛在设计工业化学过程的新型催化剂中具有潜在的用途。
绿色化学和环境考虑
在绿色化学领域,已经探索了使用像氧气这样的环境友好氧化剂将苯甲醇氧化为苯甲醛,这突显了向更清洁的生产过程迈进。在这些反应中使用创新催化剂旨在实现高选择性和转化率,而不会产生有害副产物 (Iraqui、Kashyap 和 Rashid,2020)。这项研究符合化学工业内更广泛的可持续发展目标。
分析化学应用
此外,已经开发出分析方法来测定苯甲醇的浓度,苯甲醇被氧化为苯甲醛,这表明类似于 4-[(2,6-二氯苄基)氧基]苯甲醛的化合物在促进各种环境中的分析和质量控制中的作用 (Song、Fu 和 Guo,2001)。
属性
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-13-2-1-3-14(16)12(13)9-18-11-6-4-10(8-17)5-7-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSGNWQDBYHKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352780 | |
| Record name | 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166049-76-9 | |
| Record name | 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 166049-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)

